4-(1H-indol-3-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide
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Overview
Description
4-(1H-indol-3-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide is a complex organic compound that features an indole ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the formation of the butanamide linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, particularly at the indole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various indole-oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
4-(1H-indol-3-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The indole and triazole rings can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-3-yl)butan-1-ol: A related compound with a similar indole structure but different functional groups.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Compounds with similar indole and triazole rings but different substituents.
Uniqueness
4-(1H-indol-3-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide is unique due to its specific combination of indole and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H21N5O |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)butanamide |
InChI |
InChI=1S/C17H21N5O/c1-11(2)16-20-17(22-21-16)19-15(23)9-5-6-12-10-18-14-8-4-3-7-13(12)14/h3-4,7-8,10-11,18H,5-6,9H2,1-2H3,(H2,19,20,21,22,23) |
InChI Key |
JVBXPXJOJSGCMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)CCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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